

spectroscopic data of (R)-Methyl 3-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Methyl 3-hydroxy-2-methylpropanoate

Cat. No.: B027092

[Get Quote](#)

A comprehensive guide to the spectroscopic properties of **(R)-Methyl 3-hydroxy-2-methylpropanoate**, a valuable chiral building block in pharmaceutical and chemical synthesis. This document provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

(R)-Methyl 3-hydroxy-2-methylpropanoate, also known as the Roche ester, possesses the molecular formula $C_5H_{10}O_3$ and a molecular weight of 118.13 g/mol .[\[1\]](#)[\[2\]](#) Spectroscopic analyses confirm its structure, featuring a methyl ester and a primary alcohol functional group on a chiral backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **(R)-Methyl 3-hydroxy-2-methylpropanoate** in deuterated chloroform ($CDCl_3$) typically exhibits signals corresponding to the methyl ester, the methyl

group at the chiral center, the methine proton, and the diastereotopic protons of the methylene group adjacent to the hydroxyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.71	Singlet	3H	-OCH ₃ (methyl ester)
~3.67	Multiplet	2H	-CH ₂ - (adjacent to -OH)
~2.68	Multiplet	1H	-CH- (chiral center)
~1.21	Doublet	3H	-CH ₃ (adjacent to -CH-)
Variable	Broad Singlet	1H	-OH

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~175.5	C=O (ester carbonyl)
~66.0	-CH ₂ - (adjacent to -OH)
~51.8	-OCH ₃ (methyl ester)
~43.5	-CH- (chiral center)
~14.0	-CH ₃ (adjacent to -CH-)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and ester functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
~2970	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information on the molecular weight and fragmentation pattern.

m/z	Relative Intensity	Proposed Fragment Ion
118	Low	[M] ⁺ (Molecular ion)
87	Moderate	[M - OCH ₃] ⁺
59	High	[COOCH ₃] ⁺
45	Moderate	[CH(CH ₃)OH] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

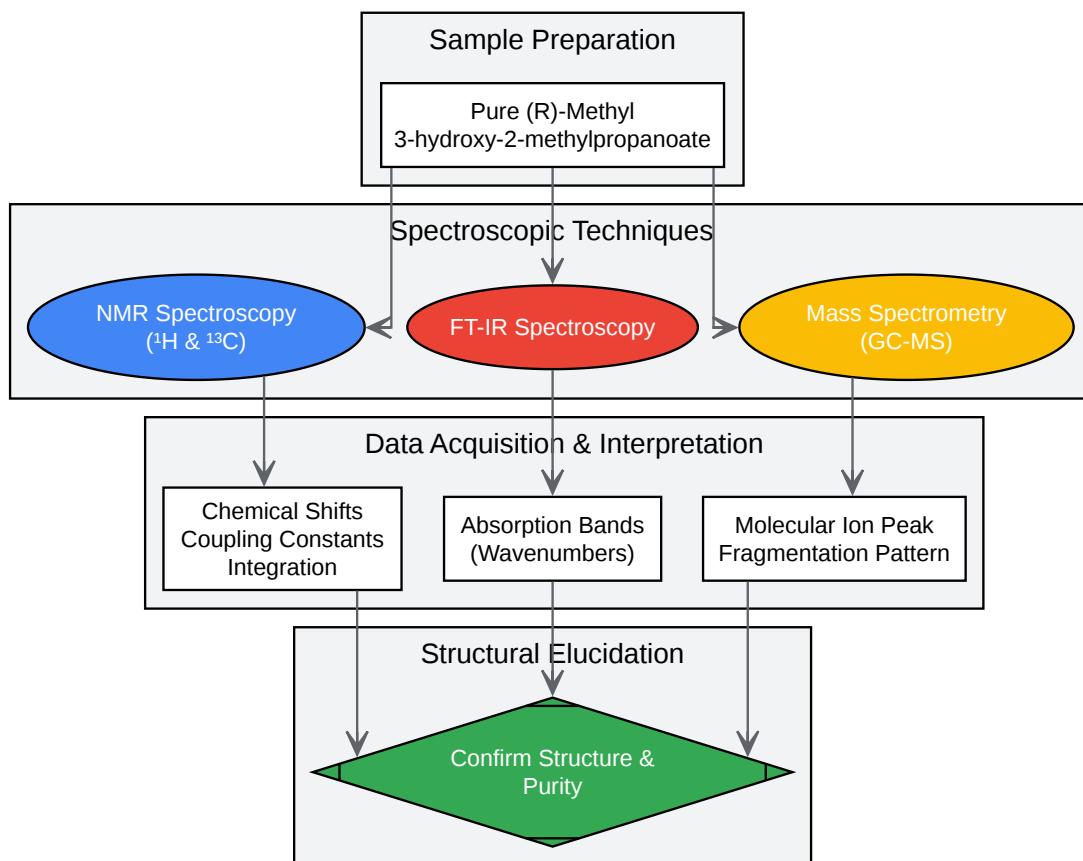
- Sample Preparation: A solution is prepared by dissolving 5-25 mg of **(R)-Methyl 3-hydroxy-2-methylpropanoate** in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- ¹H NMR Acquisition: A standard ¹H NMR experiment is performed on a spectrometer (e.g., 400 MHz). A typical single-pulse experiment involves a 90° pulse angle and a relaxation

delay of 1-5 seconds between scans to ensure complete proton relaxation for accurate integration.

- ^{13}C NMR Acquisition: For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom. A 30° pulse angle and a relaxation delay of 2 seconds are common parameters.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **(R)-Methyl 3-hydroxy-2-methylpropanoate** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.
- FTIR Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically acquired over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .


Mass Spectrometry (MS)

- Sample Introduction and Ionization (GC-MS with Electron Ionization): The sample is introduced into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecule to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chiral compound like **(R)-Methyl 3-hydroxy-2-methylpropanoate**.

Workflow for Spectroscopic Analysis of (R)-Methyl 3-hydroxy-2-methylpropanoate

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl (2R)-3-hydroxy-2-methylpropanoate | C5H10O3 | CID 5324733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (R)-(-)-3-hydroxy-2-methyl-propionate [webbook.nist.gov]

- To cite this document: BenchChem. [spectroscopic data of (R)-Methyl 3-hydroxy-2-methylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027092#spectroscopic-data-of-r-methyl-3-hydroxy-2-methylpropanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com